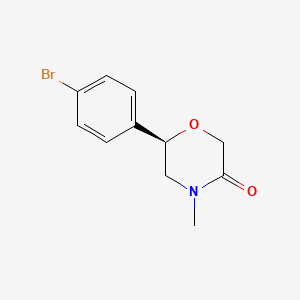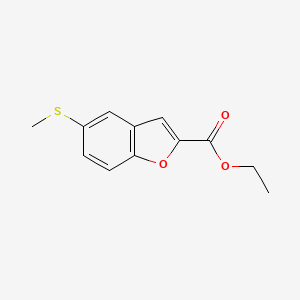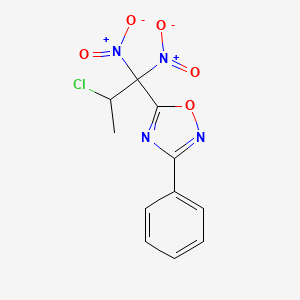
Naphthalene, hexabromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, hexabromo- is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of six bromine atoms attached to the naphthalene ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, hexabromo- typically involves the bromination of naphthalene. One common method is the photobromination of naphthalene using molecular bromine. This process involves the addition of an excess of bromine to a solution of naphthalene in carbon tetrachloride, followed by irradiation with a light source such as a projector lamp. The reaction is carried out at low temperatures, typically below 10°C, to control the formation of the desired hexabromo derivative .
Industrial Production Methods
Industrial production of brominated naphthalenes, including naphthalene, hexabromo-, often involves high-temperature bromination processes. These methods can yield various brominated products, including hexabromo derivatives, through controlled reaction conditions and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, hexabromo- undergoes several types of chemical reactions, including:
Substitution Reactions: Brominated naphthalenes can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Reduction Reactions: The reduction of brominated naphthalenes can lead to the formation of less brominated or dehalogenated products.
Oxidation Reactions: Oxidation of brominated naphthalenes can produce various oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized naphthalenes, while reduction reactions may produce partially or fully dehalogenated naphthalenes .
Aplicaciones Científicas De Investigación
Naphthalene, hexabromo- has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Environmental Chemistry: Studied for its role in the formation of brominated organic pollutants and their environmental impact.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals
Mecanismo De Acción
The mechanism of action of naphthalene, hexabromo- involves its interaction with various molecular targets and pathways. Brominated naphthalenes can undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can bind to cellular proteins and DNA, potentially causing toxic effects. The specific pathways and molecular targets involved depend on the biological system and the conditions of exposure .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene, tetrabromo-: A brominated derivative with four bromine atoms.
Naphthalene, pentabromo-: A brominated derivative with five bromine atoms.
Naphthalene, octabromo-: A brominated derivative with eight bromine atoms.
Uniqueness
Naphthalene, hexabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to other brominated naphthalenes, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes .
Propiedades
Número CAS |
56480-06-9 |
|---|---|
Fórmula molecular |
C10H2Br6 |
Peso molecular |
601.5 g/mol |
Nombre IUPAC |
1,2,3,5,7,8-hexabromonaphthalene |
InChI |
InChI=1S/C10H2Br6/c11-4-2-6(13)8(14)7-3(4)1-5(12)9(15)10(7)16/h1-2H |
Clave InChI |
NOXBHKAVWHWFDR-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C(C2=C(C(=C1Br)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)






![2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14174030.png)

![1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14174036.png)



![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)
